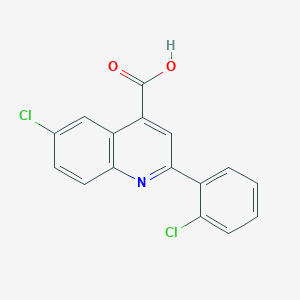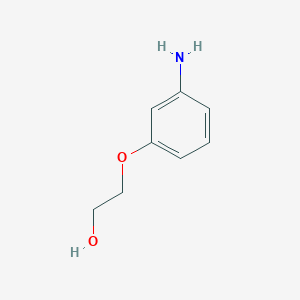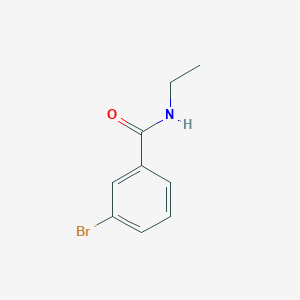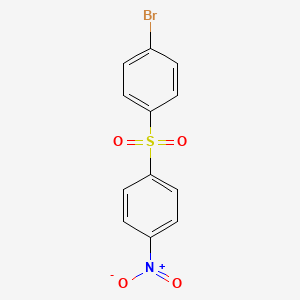
2-Pyrrolidin-2-yl-1H-benzoimidazole
Overview
Description
2-Pyrrolidin-2-yl-1H-benzoimidazole is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Organic Synthesis
2-Pyridin-2-yl-1H-benzoimidazole has been identified as an efficient and versatile ligand in copper-catalyzed cross-coupling reactions. This ligand facilitates the formation of vinyl C-N and C-O bonds, showing full retention of stereochemistry and tolerance to various functional groups. It's noteworthy for its mild reaction conditions and low catalyst loading (Kabir et al., 2010).
Anticancer Research
Studies have demonstrated the potential anticancer activity of benzimidazole-based Zn(II) complexes. These complexes show cytotoxic properties in vitro against different carcinoma cells, with mechanisms involving DNA interaction and apoptosis induction (Zhao et al., 2015). Another study on Cu(II) complexes with benzimidazole derivatives also revealed potent in vitro cytotoxicity towards human carcinoma cells, particularly SH-SY5Y cells (Hu et al., 2017).
Corrosion Inhibition
4-(Benzoimidazole-2-yl)pyridine has been identified as an effective corrosion inhibitor for mild steel in acidic environments. It exhibits significant inhibitive efficiency and has been studied using various techniques including scanning electron microscopy and quantum chemical calculations (Resen et al., 2020).
Antimicrobial Activity
Compounds containing 2-pyridin-3-yl-1H-benzo[d]imidazoles and related derivatives have shown antimicrobial activity against various bacterial and fungal pathogens. These compounds have been synthesized and evaluated for their effectiveness in combating drug-resistant pathogens (Mallemula et al., 2015).
Development of Fluorescent Sensors
A fluorescent Zn(2+) sensor based on 2-(2'-pyridinyl)benzoimidazole has been developed. This sensor demonstrates specific emission shifts and enhancements in the presence of Zn(2+), making it useful for intracellular Zn(2+) imaging in cells like HeLa cells (Liu et al., 2009).
Mechanism of Action
Target of Action
The primary target of 2-Pyrrolidin-2-yl-1H-benzoimidazole is aspartic acid in bacterial cell walls . Aspartic acid plays a crucial role in the synthesis of peptidoglycan, an essential component for bacterial cell walls .
Mode of Action
This compound binds to aspartic acid in bacterial cell walls, thereby inhibiting the synthesis of peptidoglycan . This inhibition disrupts the structural integrity of the bacterial cell wall, leading to bacterial cell death .
Biochemical Pathways
The compound affects the peptidoglycan synthesis pathway in bacteria . By inhibiting this pathway, it prevents the formation of a critical component of the bacterial cell wall, leading to cell lysis and death .
Result of Action
The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria . It has shown inhibitory effects on Bacillus subtilis and Staphylococcus aureus , as well as on aerobic bacteria such as Enterobacteriaceae and ciprofloxacin-resistant strains such as Pseudomonas aeruginosa .
Safety and Hazards
Future Directions
Benzimidazole derivatives, including 2-Pyrrolidin-2-yl-1H-benzoimidazole, have shown promising therapeutic potential . Future research may focus on further exploring the benzimidazole scaffold to develop new anti-inflammatory drugs . Additionally, the pyrrolidine ring, a key feature of this compound, is a versatile scaffold for novel biologically active compounds , suggesting potential future directions in drug discovery.
Biochemical Analysis
Biochemical Properties
2-Pyrrolidin-2-yl-1H-benzoimidazole is known for its antibacterial activity against both Gram-positive and Gram-negative bacteria . It functions as a ligand that binds to aspartic acid in bacterial cell walls, inhibiting the synthesis of peptidoglycan, an essential component for bacterial cell walls . This compound has shown inhibitory effects on Bacillus subtilis and Staphylococcus aureus . Additionally, it has low affinity for mammalian cells and does not affect their growth .
Cellular Effects
This compound influences various cellular processes, particularly in bacterial cells. By inhibiting peptidoglycan synthesis, it disrupts the integrity of bacterial cell walls, leading to cell lysis and death . This compound does not significantly affect mammalian cells, indicating its selective antibacterial properties . Its impact on cell signaling pathways, gene expression, and cellular metabolism in bacterial cells is profound, as it effectively halts bacterial growth and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to aspartic acid residues in the bacterial cell wall . This binding inhibits the enzyme responsible for peptidoglycan synthesis, leading to the disruption of cell wall formation and ultimately causing bacterial cell death . The compound’s low affinity for mammalian cells suggests that it does not interfere with mammalian enzymes or proteins, making it a promising antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound remains stable under standard laboratory conditions and retains its antibacterial activity over extended periods . Long-term studies have shown that it does not degrade significantly, ensuring consistent results in in vitro and in vivo experiments
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages . At lower doses, the compound effectively inhibits bacterial growth without causing adverse effects on the host organism . At higher doses, some toxic effects have been observed, including mild gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize its antibacterial efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to its antibacterial activity . It interacts with enzymes responsible for peptidoglycan synthesis, inhibiting their function and disrupting bacterial cell wall formation . The compound’s metabolic stability ensures that it remains active within the bacterial cells, exerting its antibacterial effects over an extended period .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently . It interacts with specific transporters and binding proteins that facilitate its uptake into bacterial cells . Once inside, it accumulates in the bacterial cell wall, where it exerts its inhibitory effects on peptidoglycan synthesis . The compound’s selective distribution ensures that it targets bacterial cells while sparing mammalian cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall . It binds to aspartic acid residues in the peptidoglycan layer, inhibiting its synthesis and compromising the structural integrity of the bacterial cell wall . This targeted localization is crucial for its antibacterial activity, as it ensures that the compound exerts its effects precisely where needed .
Properties
IUPAC Name |
2-pyrrolidin-2-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGVBMUGKDNVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389802 | |
| Record name | 2-Pyrrolidin-2-yl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638141-64-7 | |
| Record name | 2-Pyrrolidin-2-yl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)


